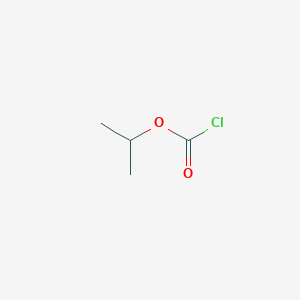

Isopropyl chloroformate

Vue d'ensemble

Description

Isopropyl chloroformate (C₃H₇OCOCl, CAS 108-23-6) is a secondary alkyl chloroformate ester widely used in organic synthesis, particularly for derivatizing polar pharmaceuticals and agrochemicals . Its solvolysis (solvent-driven decomposition) mechanisms have been extensively studied using the Grunwald-Winstein equation, which correlates reaction rates with solvent ionizing power (Y) and nucleophilicity (N) . Upon heating or contact with acids, it decomposes into toxic gases like chlorine and phosgene, necessitating stringent safety protocols . Its reactivity and stability in different solvents make it a critical intermediate in industrial applications, including antiviral drug synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopropyl chloroformate is typically synthesized by the reaction of isopropyl alcohol with phosgeneThe reaction is continued for several hours until the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully monitored to ensure the complete conversion of isopropyl alcohol to this compound. The product is then purified through distillation and refined to achieve the required purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Isopropyl chloroformate undergoes various chemical reactions, including hydrolysis, substitution, and decomposition.

Hydrolysis: When exposed to water, this compound hydrolyzes to form isopropanol, carbon dioxide, and hydrogen chloride.

Substitution: It reacts with amines to form carbamates and with alcohols to form carbonate esters.

Decomposition: Upon heating, it decomposes to produce toxic fumes such as hydrogen chloride and phosgene.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.

Major Products:

Hydrolysis: Isopropanol, carbon dioxide, and hydrogen chloride.

Substitution: Carbamates and carbonate esters.

Applications De Recherche Scientifique

Scientific Research Applications

2.1 Peptide Synthesis

One of the most significant applications of ICF is in peptide synthesis, where it serves as a superior reagent for generating mixed anhydrides. This process enhances the coupling efficiency of amino acids, leading to higher yields in peptide formation. Benoiton et al. (1988) demonstrated that ICF could effectively couple amino acids in a variety of conditions, outperforming traditional methods in terms of yield and reaction time .

2.2 Solvolysis Studies

ICF has been extensively studied for its solvolysis behavior, particularly through Grunwald-Winstein analysis. Research indicates that ICF undergoes solvolysis at varying rates depending on the solvent used. For example, specific rates of solvolysis were measured in different solvents, revealing insights into the ionization pathways and mechanisms involved .

Table 1: Solvolysis Rates of this compound

| Solvent | Rate Constant (k) | Temperature (°C) |

|---|---|---|

| Methanol | 0.22 | 25 |

| Ethanol | 0.15 | 25 |

| Water | 0.10 | 25 |

| HFIP (97%) | 0.05 | 40 |

2.3 Derivatization of Pharmaceuticals

ICF is also gaining traction in the derivatization of polar pharmaceuticals, allowing for improved solubility and bioavailability in aqueous environments. The compound's ability to react selectively with functional groups facilitates the modification of drug molecules, enhancing their therapeutic properties .

Case Studies

3.1 Case Study: Mixed Anhydride Formation

In a study conducted by Benoiton et al., ICF was employed to synthesize a series of peptides using mixed anhydride methods. The results indicated that ICF not only improved coupling efficiency but also minimized side reactions commonly encountered with other reagents .

3.2 Case Study: Toxicity and Safety Assessments

While ICF is valuable in synthesis, it poses certain health risks, including skin irritation and respiratory issues upon exposure . A case report highlighted symptoms experienced by chemical workers exposed to ICF vapors, emphasizing the need for proper safety measures when handling this compound .

Mécanisme D'action

The mechanism of action of isopropyl chloroformate involves its reactivity with nucleophiles. In solvolysis reactions, it undergoes a solvolysis-decomposition mechanism, where the compound decomposes with the loss of carbon dioxide. In more nucleophilic solvents, an association-dissociation mechanism is observed, leading to the formation of isopropyl chloride . The compound’s reactivity is influenced by the solvent’s nucleophilicity and ionizing power .

Comparaison Avec Des Composés Similaires

Comparison with Similar Chloroformate Esters

Ethyl Chloroformate (C₂H₅OCOCl)

- Reactivity and Mechanism : Ethyl chloroformate exhibits a dominant ionization pathway (SN1 mechanism) in most solvents, with rapid hydrolysis in aqueous environments . Its solvolysis rates are strongly influenced by solvent ionizing power (m = 0.94 in Grunwald-Winstein analysis), indicating a higher dependence on ionization compared to isopropyl chloroformate (m = 0.41) .

- Applications : Primarily used in peptide synthesis and as a coupling agent.

- Toxicity : Higher acute toxicity (lower LC₅₀ values) compared to isopropyl derivatives due to faster hydrolysis and release of HCl .

Methyl Chloroformate (CH₃OCOCl)

- Reactivity and Mechanism : Hydrolyzes rapidly in water, with an associative (SN2) mechanism dominant in polar solvents. Shows a higher kinetic isotope effect (k¹²/k¹³ = 1.039–1.042) compared to this compound (k¹²/k¹³ = 1.025–1.037), reflecting differences in transition states .

- Applications : Used in producing pesticides and carbamate plastics.

- Toxicity : More volatile and corrosive than this compound, with a lower RD₅₀ (respiratory irritation threshold) in mice .

Phenyl Chloroformate (C₆H₅OCOCl)

- Reactivity and Mechanism : Aromatic chloroformates hydrolyze slower than aliphatic derivatives. Phenyl chloroformate follows a mixed ionization and nucleophilic pathway, with lower m values (m = 0.22) in Grunwald-Winstein analysis, indicating less solvent ionization dependence .

- Applications : Key in synthesizing polycarbonates and urethane coatings.

- Toxicity: Lower acute toxicity but poses carcinogenic risks due to benzene byproducts .

tert-Butyl Chloroformate (C₄H₉OCOCl)

- Reactivity and Mechanism : Tertiary chloroformates exhibit steric hindrance, favoring ionization mechanisms. tert-Butyl derivatives show higher resistance to nucleophilic attack compared to this compound .

- Applications : Used in protecting amines in combinatorial chemistry.

- Toxicity : Lower volatility reduces inhalation risks but requires careful handling due to prolonged stability .

Mechanistic Studies and Solvolysis Behavior

The solvolysis of this compound predominantly follows an ionization mechanism (SN1) in solvents like ethanol/water mixtures, with CO₂ release observed in nucleophilic solvents (e.g., methanol) . Comparative studies using the Grunwald-Winstein equation reveal distinct solvent sensitivities:

| Compound | m (Ionization Sensitivity) | l (Nucleophilicity Sensitivity) | Dominant Mechanism |

|---|---|---|---|

| This compound | 0.41 ± 0.06 | 0.14 ± 0.03 | Ionization (SN1) |

| Ethyl Chloroformate | 0.94 ± 0.10 | 0.22 ± 0.08 | Ionization (SN1) |

| Phenyl Chloroformate | 0.22 ± 0.05 | 0.10 ± 0.02 | Mixed |

| n-Propyl Chloroformate | 0.75 ± 0.08 | 0.18 ± 0.04 | Ionization (SN1) |

This compound’s dissociative pathway in polar solvents (e.g., 90% ethanol) contrasts with ethyl chloroformate’s associative mechanism, attributed to steric effects of the secondary alkyl group .

Activité Biologique

Isopropyl chloroformate (IPC), with the chemical formula CHClO, is an important chemical compound used primarily in organic synthesis and as a reagent in various chemical reactions. Its biological activity, particularly in terms of toxicity and potential health effects, has garnered attention in both industrial and research contexts. This article reviews the biological activity of IPC, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

This compound is classified as a chloroformate ester, which can decompose to produce toxic gases such as phosgene when heated or in contact with acids . It is primarily used in the synthesis of pharmaceuticals and agrochemicals due to its ability to act as a carbonylating agent.

Acute Effects

IPC is recognized for its corrosive properties. Exposure can lead to:

- Skin Irritation : Direct contact may cause severe burns and allergic reactions .

- Respiratory Issues : Inhalation can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath. Severe exposure may result in pulmonary edema .

- Eye Damage : Contact with eyes can cause serious damage, potentially leading to loss of vision .

Chronic Effects

Long-term exposure to IPC has not been extensively studied; however, it is not classified as a known carcinogen based on current data. There are no significant findings indicating reproductive toxicity or genotoxicity associated with IPC or its hydrolysis products .

The biological activity of IPC largely stems from its reactivity as an electrophile. It can interact with nucleophiles in biological systems, potentially leading to the modification of proteins and nucleic acids. This reactivity underlies its use in synthesizing various compounds but also contributes to its toxicity.

Hydrolysis and Metabolism

Upon exposure, IPC hydrolyzes to form isopropanol and hydrochloric acid. The hydrolysis products do not exhibit significant mutagenic properties in vivo or in vitro studies, suggesting that while IPC itself is reactive, its metabolites may pose less risk for genetic damage .

Research Findings

Recent studies have focused on the kinetics of IPC solvolysis in various solvents, revealing that solvent polarity significantly affects the rate of reaction . For instance:

- Solvolysis Rates : Specific rates of solvolysis at 25 °C were measured across different solvents, showing that IPC undergoes ionization pathways predominantly in polar solvents like water .

- Toxicity Studies : Inhalation studies conducted on rats indicated a no-observed-adverse-effect concentration (NOAEC) of 0.021 mg/L/day for local effects and 0.062 mg/L/day for systemic effects over a 28-day exposure period .

Case Studies

- Occupational Exposure : A study documented cases of respiratory irritation among workers handling IPC without adequate protective measures. Symptoms included persistent cough and throat irritation, underscoring the need for stringent safety protocols in industrial settings .

- Environmental Impact : Research has indicated that IPC can contaminate water sources through improper disposal practices. Its degradation products are less toxic; however, monitoring is essential to prevent ecological damage .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling isopropyl chloroformate in laboratory settings?

this compound is highly corrosive, flammable, and toxic. Key safety measures include:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., ABEK-filter respirators) is required in poorly ventilated areas .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .

- Storage: Store in a cool, dry place away from oxidizers and moisture. Use inert gas purging for long-term stability .

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents, avoiding water due to vigorous hydrolysis .

Q. How can researchers optimize the synthesis of diisopropyl azodicarboxylate (DIAD) using this compound?

DIAD synthesis involves two steps:

- Step 1: React this compound with hydrazine in anhydrous ether at ≤0°C for 2 hours to form diisopropyl hydrazine-1,2-dicarboxylate.

- Step 2: Oxidize the intermediate with hydrogen peroxide (1.1:1 molar ratio) at -5–5°C for 2 hours. Key factors:

- Temperature Control: Excess heat accelerates side reactions (e.g., hydrolysis).

- Stoichiometry: Excess H₂O₂ improves oxidation efficiency but requires careful quenching .

Advanced Research Questions

Q. What mechanistic insights explain the dual solvolysis pathways of this compound?

Solvolysis proceeds via concerted (SN2) and stepwise (acyclic carbocation) mechanisms , influenced by solvent properties:

- Polar Aprotic Solvents (e.g., acetone): Favor SN2 due to strong nucleophilic attack (e.g., water or alcohols).

- Ionizing Solvents (e.g., ethanol/water mixtures): Promote carbocation formation, leading to stepwise pathways. Grunwald-Winstein analysis correlates rate constants () with solvent ionizing power () and nucleophilicity (). For this compound, (moderate ionization dependence) and (high nucleophilic sensitivity) .

Q. How do conflicting toxicity data (e.g., LC50 values) for this compound impact risk assessment in experimental design?

Q. What experimental approaches resolve contradictions in the genotoxicity profile of this compound?

- Ames Test Results: Negative in standard plate and preincubation assays (TA98, TA100, TA1535 strains) .

- Unresolved Gaps: Lack of mammalian genotoxicity data (e.g., micronucleus or comet assays). Recommendation: Combine in vitro mammalian cell assays with in vivo studies to validate findings .

Q. Methodological Guidance

Q. How should researchers design solvent systems to study this compound reactivity?

- Solvent Selection: Use binary solvent mixtures (e.g., ethanol-water) to modulate ionizing power () and nucleophilicity ().

- Kinetic Profiling: Measure solvolysis rates via conductivity or HPLC to construct LFERs (Linear Free Energy Relationships) .

- Isotopic Labeling: O-tracing in hydrolysis experiments distinguishes acyl-oxygen vs. alkyl-oxygen cleavage pathways .

Q. What strategies minimize side reactions during esterification using this compound?

- Moisture Control: Use anhydrous solvents (e.g., THF, ether) and molecular sieves.

- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer and reduce reaction time.

- Temperature: Maintain ≤0°C to suppress hydrolysis .

Q. Data Contradiction Analysis

Q. Why do solvolysis studies report divergent mmm and lll values for this compound?

Discrepancies arise from:

Propriétés

IUPAC Name |

propan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(2)7-4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRIRQXJSNCSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2, Array | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026786 | |

| Record name | Isopropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl chloroformate appears as a clear colorless volatile liquid with a pungent irritating odor. About the same density as water and insoluble in water. Floats on water Very irritating to skin and eyes and very toxic by inhalation, ingestion and skin absorption. Used to make other chemicals., Clear liquid with an irritating odor; [CAMEO] Reacts with water evolving hydrogen chloride; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

220 °F at 761 mmHg (EPA, 1998), 104.6 °C @ 761 MM HG, 104.6 °C | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

60.1 °F (EPA, 1998), 15.6 °C, 20 °C c.c. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN ETHER, Solubility in water: slow reaction | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.08 (EPA, 1998) - Denser than water; will sink, 1.078 (20 °C/4 °C), Relative density (water = 1): 1.08 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mm Hg @ 47 °C, Vapor pressure, kPa at 20 °C: 3 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

108-23-6 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/isopropyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LG1G18VXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.